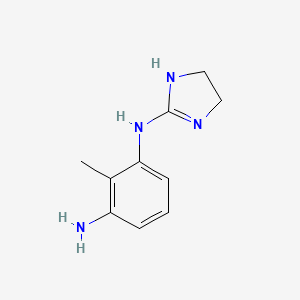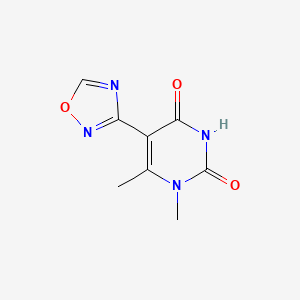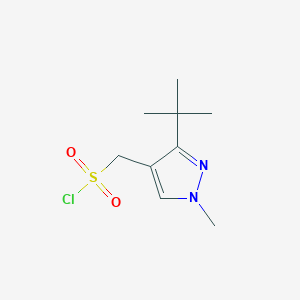
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
Chemistry
In chemistry, (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology and Medicine
In biology and medicine, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors, receptor antagonists, or other therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other high-value products.
作用机制
The mechanism of action of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonate
Uniqueness
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to the presence of both the pyrazole ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications. The tert-butyl and methyl groups on the pyrazole ring also contribute to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H15ClN2O2S |
|---|---|
分子量 |
250.75 g/mol |
IUPAC 名称 |
(3-tert-butyl-1-methylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-9(2,3)8-7(5-12(4)11-8)6-15(10,13)14/h5H,6H2,1-4H3 |
InChI 键 |
OIZJEYBGGPJKGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C=C1CS(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
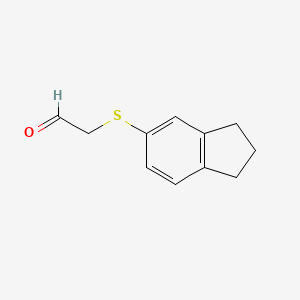
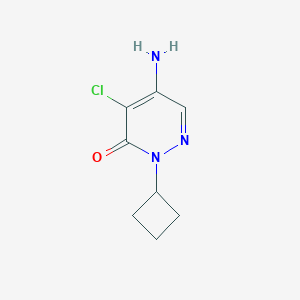
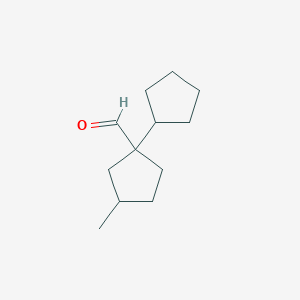
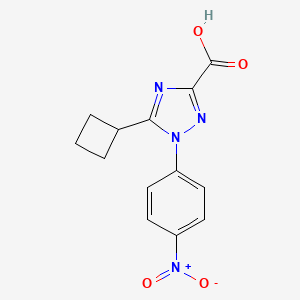
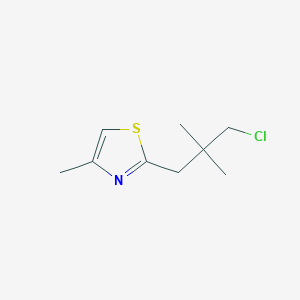
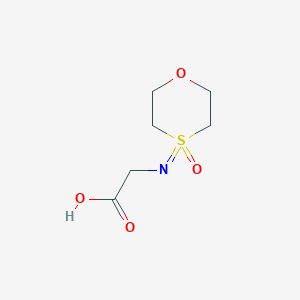
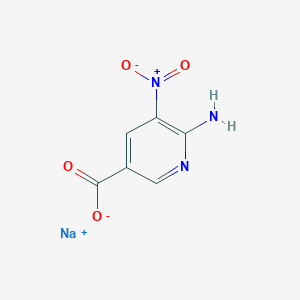
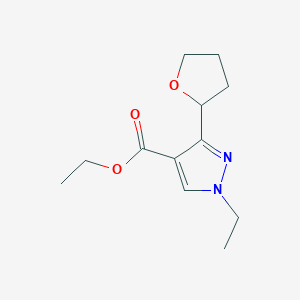
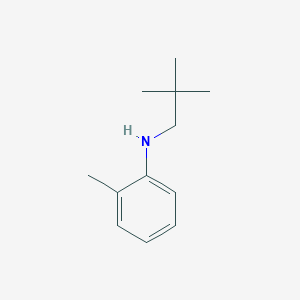
![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
